2,6-Dibromo-4-nitrobenzenesulfonamide
CAS No.: 1099660-65-7
Cat. No.: VC20467440
Molecular Formula: C6H4Br2N2O4S
Molecular Weight: 359.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1099660-65-7 |
|---|---|
| Molecular Formula | C6H4Br2N2O4S |
| Molecular Weight | 359.98 g/mol |
| IUPAC Name | 2,6-dibromo-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
| Standard InChI Key | SKNBINLPTNMREZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring substituted with bromine atoms at the 2 and 6 positions, a nitro group (-NO) at the 4 position, and a sulfonamide group (-SONH) at the 1 position. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The IUPAC name, 2,6-dibromo-4-nitrobenzenesulfonamide, reflects this substitution pattern, while its Standard InChIKey (SKNBINL) provides a unique identifier for chemical databases.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 1099660-65-7 |
| Molecular Formula | |
| Molecular Weight | 359.98 g/mol |
| IUPAC Name | 2,6-dibromo-4-nitrobenzenesulfonamide |
| InChI | InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2,6-dibromo-4-nitrobenzenesulfonamide involves sequential bromination and sulfonation reactions starting from 4-nitroaniline .
Step 1: Bromination of 4-Nitroaniline
4-Nitroaniline undergoes bromination using a brominating reagent (e.g., ) in a dichloromethane-water mixture under acidic conditions (HCl) . This step introduces bromine atoms at the 2 and 6 positions, yielding 2,6-dibromo-4-nitroaniline as an intermediate .
Step 2: Sulfonation
The intermediate is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group. This reaction typically proceeds via electrophilic substitution, followed by ammonolysis to form the final sulfonamide product.
Table 2: Representative Synthesis Conditions
Optimization Challenges
Achieving regioselectivity during bromination requires precise control of stoichiometry and temperature. Excess bromine may lead to over-bromination, while insufficient acid can reduce reaction efficiency . The sulfonation step demands careful handling of corrosive reagents and exclusion of moisture to prevent hydrolysis.
Chemical Reactivity and Functional Transformations
Substitution Reactions
The bromine atoms in 2,6-dibromo-4-nitrobenzenesulfonamide are susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example, reaction with hydroxide ions can replace bromine with hydroxyl groups, forming derivatives like 2,6-dihydroxy-4-nitrobenzenesulfonamide.
Redox Behavior
The nitro group can be reduced to an amine (-NH) using catalytic hydrogenation or metal-acid systems (e.g., /HCl). This transformation modifies the compound’s electronic properties, enhancing its potential as a building block for pharmaceuticals.
Applications in Scientific Research
Enzyme Inhibition Studies
The sulfonamide group acts as a bioisostere for carboxylate groups, enabling competitive inhibition of carbonic anhydrases and other metalloenzymes. Researchers have utilized 2,6-dibromo-4-nitrobenzenesulfonamide to probe active-site interactions in Pseudomonas aeruginosa enzymes, demonstrating IC values in the micromolar range.
Protein Crystallography
Heavy bromine atoms facilitate phase determination in X-ray crystallography. Derivatives of this compound have been employed as heavy-atom markers in protein structure elucidation.
Materials Science
The compound’s thermal stability and halogen content make it a candidate for flame-retardant polymer additives. Preliminary studies show synergistic effects with phosphorus-based retardants in polycarbonate blends.
Future Research Directions
Drug Development
Structural analogs could be explored as kinase inhibitors or antibacterial agents. Computational docking studies suggest compatibility with Mycobacterium tuberculosis DprE1, a target for tuberculosis therapeutics.
Green Chemistry Innovations
Developing solvent-free bromination methods and catalytic sulfonation processes may reduce environmental impact. Recent advances in flow chemistry show promise for scaling production while minimizing waste.
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